molecular formula C24H29N3O5 B2354785 1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone CAS No. 864925-25-7

1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone

Cat. No. B2354785
CAS RN: 864925-25-7
M. Wt: 439.512
InChI Key: YNALFFOFKCPBSZ-UHFFFAOYSA-N
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Description

1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a useful research compound. Its molecular formula is C24H29N3O5 and its molecular weight is 439.512. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and crystal structures of compounds with closely related structures to "1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone", highlighting the importance of these molecules in understanding molecular geometries and potential interactions in biological systems. For example, Şahin et al. (2011) synthesized similar compounds and analyzed their molecular structures using X-ray diffraction and density functional theory (DFT), providing insights into their molecular electrostatic potential maps and frontier molecular orbitals (Şahin et al., 2011).

Pharmacological Evaluation

Further studies explored the pharmacological properties of pyrazoline-based compounds, indicating potential anti-cancer, HIV, antibacterial, and antifungal activities. Patel et al. (2013) prepared a series of pyrazoline-based thiazolidin-4-one derivatives, demonstrating their properties against cancer and HIV (Patel et al., 2013). Another study by Bandgar et al. (2009) synthesized a novel series of pyrazole chalcones, evaluating their anti-inflammatory, antioxidant, and antimicrobial activities, suggesting these compounds could serve as potential lead compounds for future drug discovery (Bandgar et al., 2009).

Molecular Docking and Antimicrobial Activity

Molecular docking studies have also been performed to assess the binding interactions of synthesized pyrazole derivatives with bacterial proteins, highlighting their antibacterial activity. Khumar et al. (2018) conducted a study on novel synthesized pyrazole derivatives, revealing their promising antibacterial effects through molecular docking analysis (Khumar et al., 2018).

properties

IUPAC Name

1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-29-18-9-7-17(8-10-18)20-15-21(19-5-4-6-22(30-2)24(19)31-3)27(25-20)23(28)16-26-11-13-32-14-12-26/h4-10,21H,11-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNALFFOFKCPBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone

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